
Cetirizine (D8 dihydrochloride)
Übersicht
Beschreibung
A nonsedating type histamine H1-receptor antagonist. A major metabolite of Hydroxyzine. Pharmacological activity resides primarily in the (R)-isomer. Antihystaminic.
Biologische Aktivität
Cetirizine (D8 dihydrochloride) is a second-generation antihistamine primarily used for the treatment of allergic conditions such as rhinitis and urticaria. As a selective histamine H1 receptor antagonist, it exhibits various biological activities beyond its antihistaminic effects, including immunomodulatory properties and potential applications in other therapeutic areas. This article provides a comprehensive overview of its biological activity, supported by data tables and relevant research findings.
- Molecular Formula : C21H19D8Cl3N2O3
- Molecular Weight : 469.86 g/mol
- CAS Number : 2070015-04-0
- Purity : >95% (HPLC)
Cetirizine is a racemic mixture, with the pharmacological activity residing primarily in the (R)-isomer, which has been shown to have a greater affinity for H1 receptors compared to the (S)-isomer .
Cetirizine's primary mechanism involves:
- Histamine Receptor Antagonism : It selectively binds to H1 receptors, preventing the action of histamine, which is responsible for allergic symptoms. The binding affinity (Ki) for H1 receptors is approximately 10 nM .
- Inhibition of Eosinophil Chemotaxis : Cetirizine inhibits eosinophil chemotaxis and leukotriene B4 release independently from its H1 antagonism, indicating its role in modulating inflammatory responses .
Pharmacokinetics
Research indicates that cetirizine has favorable pharmacokinetic properties:
- Bioavailability : Approximately 93% bound to plasma proteins, with about 60% excreted unchanged within 24 hours .
- Onset of Action : Effects are typically observed within 20 to 60 minutes after administration, lasting at least 24 hours .
- Half-Life : The plasma elimination half-life is around 8-9 hours, with consistent levels across multiple doses .
Biological Activity Data
The following table summarizes key findings related to the biological activity of cetirizine:
Case Study 1: Micronucleus Induction
A study assessed the genotoxicity of cetirizine dihydrochloride on human lymphocytes. Results indicated that cetirizine induced micronucleus formation in a dose-dependent manner, suggesting clastogenic and aneugenic properties. Different donor lymphocytes showed varying susceptibilities, highlighting the need for further investigation into individual genetic responses .
Case Study 2: Eosinophil Activation
In vivo studies demonstrated that cetirizine significantly inhibited eosinophil activation during secondary phase allergic responses. This effect was observed through reduced eosinophil counts and decreased levels of inflammatory mediators in animal models .
Wissenschaftliche Forschungsanwendungen
FDA-Approved Indications
Cetirizine has several FDA-approved indications, which include:
- Allergic Rhinitis : Effective in alleviating symptoms of both seasonal (hay fever) and perennial allergic rhinitis.
- Chronic Idiopathic Urticaria : Reduces the severity and frequency of hives.
- Allergic Conjunctivitis : Available in an ophthalmic formulation to treat eye-related allergic symptoms.
Off-Label Uses
Cetirizine has been explored for several off-label uses:
- Anaphylaxis Management : As an adjunct to epinephrine in managing severe allergic reactions.
- BASCULE Syndrome : Treatment responses noted in patients with this rare syndrome.
- Androgenic Alopecia : Preliminary studies suggest potential benefits when used topically.
Clinical Efficacy
Numerous clinical trials have confirmed the efficacy of cetirizine in various patient populations. A meta-analysis indicated that cetirizine significantly improves quality of life and symptom relief in individuals with chronic spontaneous urticaria. The following table summarizes key findings from recent studies:
Study | Population | Intervention | Outcome |
---|---|---|---|
Guevara-Gutierrez et al., 2019 | 32 patients with chronic urticaria | Cetirizine + ranitidine vs. placebo | Complete remission in 62.5% vs. 44% |
Cochrane Review, 2020 | Various studies on H1-antihistamines | Cetirizine alone | Confirmed efficacy for chronic urticaria |
Phase III Trial, 2023 | Adults with seasonal allergic rhinitis | Cetirizine 10 mg daily | Significant reduction in nasal and ocular symptoms |
Pharmacological Characteristics
Cetirizine's pharmacokinetics reveal that it does not cross the blood-brain barrier to the same extent as first-generation antihistamines, thereby minimizing sedation risks. Its half-life ranges from 6 to 10 hours, allowing for once-daily dosing. The drug is metabolized primarily in the liver and excreted through urine.
Safety Profile
Cetirizine is generally well-tolerated, with common side effects including:
- Somnolence
- Fatigue
- Dry mouth
- Headaches in pediatric populations
Adverse effects are typically mild and transient; however, caution is advised for patients with hepatic or renal impairment.
Case Studies
Several case studies illustrate cetirizine's effectiveness:
- Case Study on Chronic Urticaria : A 35-year-old female with chronic urticaria showed significant improvement after 30 days of cetirizine treatment, with Urticaria Activity Scores decreasing by over 50%.
- Pediatric Allergic Rhinitis : In a cohort of children aged 6 to 12 years, cetirizine was associated with improved quality of life scores and reduced symptom severity compared to placebo.
- Ophthalmic Use : A clinical trial involving cetirizine ophthalmic solution demonstrated low systemic absorption and high tolerability among patients with allergic conjunctivitis.
Eigenschaften
IUPAC Name |
2-[2-[4-[(4-chlorophenyl)-phenylmethyl]-2,2,3,3,5,5,6,6-octadeuteriopiperazin-1-yl]ethoxy]acetic acid;dihydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25ClN2O3.2ClH/c22-19-8-6-18(7-9-19)21(17-4-2-1-3-5-17)24-12-10-23(11-13-24)14-15-27-16-20(25)26;;/h1-9,21H,10-16H2,(H,25,26);2*1H/i10D2,11D2,12D2,13D2;; | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PGLIUCLTXOYQMV-FLZNRFFQSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCOCC(=O)O)C(C2=CC=CC=C2)C3=CC=C(C=C3)Cl.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1(C(N(C(C(N1CCOCC(=O)O)([2H])[2H])([2H])[2H])C(C2=CC=CC=C2)C3=CC=C(C=C3)Cl)([2H])[2H])[2H].Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27Cl3N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
469.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Synthesis routes and methods III
Procedure details
Synthesis routes and methods IV
Procedure details
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.